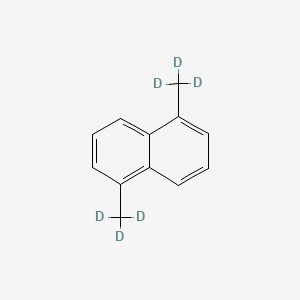

1,5-Di(methyl-d3)-naphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-bis(trideuteriomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3-8H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDBCEWUYXVGCQ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C2C=CC=C(C2=CC=C1)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of 1,5 Di Methyl D3 Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For isotopically labeled compounds like 1,5-Di(methyl-d3)-naphthalene, various NMR techniques are employed to confirm the success of the deuteration process and to fully characterize the molecular structure.

Deuterium (B1214612) (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unequivocal evidence of isotopic labeling. magritek.com In the case of this compound, the presence of a signal in the ²H NMR spectrum confirms the incorporation of deuterium into the methyl groups. The chemical shift in ²H NMR is nearly identical to that of protons in the same chemical environment. sigmaaldrich.com Therefore, a resonance corresponding to the -CD₃ groups is expected. Unlike proton NMR, deuterium signals are characteristically broader due to the quadrupolar nature of the deuterium nucleus. magritek.com The observation of this signal is a primary confirmation of the successful synthesis of the deuterated compound.

Table 1: Expected ²H NMR Data for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CD₃ | ~2.7 | Broad Singlet |

Note: The chemical shift is estimated based on the proton chemical shift of the methyl group in the non-deuterated analog, 1,5-dimethylnaphthalene (B47167). chemicalbook.comchemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy is a powerful technique for determining the carbon framework of a molecule. In this compound, the ¹³C spectrum provides information on both the naphthalene (B1677914) core and the deuterated methyl groups. The chemical shifts of the aromatic carbons are assigned based on comparison with the non-deuterated parent compound, 1,5-dimethylnaphthalene. chemicalbook.com

The introduction of deuterium atoms causes small but measurable changes in the ¹³C chemical shifts of nearby carbons, an effect known as the deuterium isotope effect. nih.govcdnsciencepub.com This typically results in a slight upfield shift (a smaller δ value) for the carbon directly attached to the deuterium (α-effect) and for the carbons two or three bonds away (β- and γ-effects). cdnsciencepub.comrsc.org The carbon of the -CD₃ group will appear as a multiplet due to ¹J C-D coupling, which can be collapsed into a singlet using deuterium decoupling. nih.gov The precise measurement of these isotopic shifts can be used to assess the level of isotopic enrichment. nih.gov

Table 2: ¹³C NMR Chemical Shift Data for 1,5-Dimethylnaphthalene and Expected Shifts for this compound

| Carbon Atom | 1,5-Dimethylnaphthalene (δ, ppm) chemicalbook.com | This compound (Expected δ, ppm) |

| C1, C5 | 134.3 | ~134.2 (minor isotopic shift) |

| C2, C6 | 125.8 | ~125.8 |

| C3, C7 | 125.2 | ~125.2 |

| C4, C8 | 122.4 | ~122.4 |

| C9, C10 | 129.2 | ~129.1 (minor isotopic shift) |

| -CH₃ / -CD₃ | 19.3 | ~19.0 (upfield shift due to α-isotope effect) |

Note: The chemical shifts for the deuterated compound are estimations based on known deuterium isotope effects. nih.govcdnsciencepub.com

Proton (¹H) NMR spectroscopy is highly sensitive to the presence of hydrogen atoms in a molecule. In a fully deuterated sample of this compound, the most significant feature of the ¹H NMR spectrum is the dramatic reduction or complete absence of the signal corresponding to the methyl protons, which is observed at approximately 2.7 ppm in the non-deuterated parent compound. chemicalbook.comchemicalbook.com

Any small, residual signals in this region can be used to quantify the amount of non-deuterated or partially deuterated methyl groups, thus providing a measure of isotopic purity. The aromatic proton signals of the naphthalene ring remain, but their appearance can be simplified due to the absence of long-range coupling to the methyl protons. The residual proton signal in a deuterated methyl group (e.g., -CHD₂) would appear as a quintet due to coupling with the two deuterium atoms (spin I=1). magritek.compitt.edu

Table 3: Aromatic ¹H NMR Chemical Shift Data for 1,5-Dimethylnaphthalene

| Proton | Chemical Shift (δ, ppm) chemicalbook.com | Multiplicity |

| H4, H8 | 7.88 | d |

| H3, H7 | 7.40 | t |

| H2, H6 | 7.33 | d |

Note: In this compound, these aromatic signals would be the primary resonances observed in the ¹H NMR spectrum.

In more complex molecular systems, one-dimensional NMR spectra can become crowded and difficult to interpret. Multidimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to resolve overlapping signals and establish connectivity within the molecule. ipb.ptcolumbia.edu

HSQC correlates the chemical shifts of protons directly bonded to carbons. In the context of this compound, an HSQC experiment would show correlations between the aromatic protons (H2/H6, H3/H7, H4/H8) and their corresponding carbon atoms (C2/C6, C3/C7, C4/C8). The absence of cross-peaks for the methyl groups would further confirm the high level of deuteration. cdnsciencepub.com

These techniques are invaluable for verifying the complete structural integrity of the molecule alongside the specific isotopic labeling.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of isotopically labeled compounds as it can measure the mass of a molecule with very high accuracy. rsc.orglibretexts.org For this compound, HRMS is used to confirm the molecular formula and assess the isotopic purity.

The theoretical exact mass of the fully deuterated compound (C₁₂H₆D₆) is different from its non-deuterated counterpart (C₁₂H₁₂) and any partially deuterated species. By comparing the experimentally measured mass to the calculated exact mass, the molecular formula can be unequivocally confirmed. Furthermore, the relative intensities of the isotopic peaks in the mass spectrum can be used to determine the degree of deuteration and the distribution of different isotopologues. rsc.org Isotope dilution HRMS, often using ¹³C-labeled internal standards, can be employed for highly accurate quantification. isotope.com

Table 4: Molecular Weight and Exact Mass Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated Exact Mass |

| 1,5-Dimethylnaphthalene | C₁₂H₁₂ | 156.22 | 156.0939 |

| This compound | C₁₂H₆D₆ | 162.26 | 162.1316 |

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis Principles

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. uns.ac.id It is recognized as a primary method of measurement due to its ability to minimize systematic errors and provide results traceable to the International System of Units (SI). researchgate.net The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike") to the sample at the earliest stage of analysis. nih.govrsc.org For the quantification of a compound like 1,5-dimethylnaphthalene, this compound serves as an ideal internal standard.

The core advantage of this method is that the isotopically labeled standard behaves almost identically to the non-labeled analyte during sample preparation, extraction, and chromatographic separation. nih.gov Therefore, any physical loss of the analyte during these steps is precisely accounted for because the ratio of the analyte to the standard remains constant. researchgate.net This approach effectively corrects for variations in extraction yield and potential matrix effects or ion suppression that can occur during mass spectrometric analysis. nih.gov

Quantitative analysis is performed by measuring the altered isotope ratio of the analyte-standard mixture with a mass spectrometer. rsc.org By knowing the initial masses of the sample and the added spike, as well as their respective natural and enriched isotopic abundances, the concentration of the native analyte in the original sample can be calculated with high precision. rsc.org High isotopic purity of the internal standard (e.g., >99% for this compound) is crucial, as any contamination with the unlabeled compound would lead to an overestimation of the analyte. nih.gov

Table 1: Principle of IDMS for Quantifying 1,5-Dimethylnaphthalene

| Parameter | Description | Example Value / Measurement | Role in Calculation |

| Analyte | The compound to be quantified. | 1,5-Dimethylnaphthalene | Unknown concentration (Cₓ) |

| Internal Standard | The isotopically labeled analogue. | This compound | Known concentration/amount added |

| Sample Mass | Mass of the unknown sample taken for analysis. | Measured | Input for final concentration calculation |

| Spike Mass | Mass of the internal standard added to the sample. | Measured | Input for final concentration calculation |

| Isotope Ratio (Analyte) | The natural abundance isotope ratio of the analyte. | Measured or known | Calibration parameter |

| Isotope Ratio (Spike) | The isotope ratio of the enriched internal standard. | Measured or known | Calibration parameter |

| Isotope Ratio (Blend) | The measured isotope ratio of the sample-spike mixture. | Measured by MS | Key measurement for determining Cₓ |

Analysis of Fragmentation Pathways and Deuterium Scattering in MS

In mass spectrometry (MS), the fragmentation patterns of molecules provide structural information. For tert-butyl substituted aromatics, a common fragmentation pathway under electron ionization is the loss of a methyl radical to form a stable cation. researchgate.net Similarly, the molecular ion of 1,5-dimethylnaphthalene is expected to lose a methyl radical (•CH₃) to yield a stable naphthyl-methyl cation. For this compound, the primary fragmentation would be the loss of a deuterated methyl radical (•CD₃).

However, a significant challenge in the MS analysis of deuterated compounds is the potential for hydrogen-deuterium (H/D) scrambling. researchgate.netwikipedia.org This phenomenon involves the intramolecular migration of hydrogen and deuterium atoms within the ion before fragmentation occurs. researchgate.net Such scrambling can lead to the loss of mixed isotopic species (e.g., •CH₂D or •CHD₂) and complicates the interpretation of mass spectra, as the location of the deuterium label is no longer fixed. wikipedia.org Studies on labeled tert-butylnaphthalenes have shown that H/D exchange can occur between the alkyl side chain and the naphthalene ring. researchgate.net

The extent of scrambling can be influenced by the fragmentation technique used. High-energy methods like collision-induced dissociation (CID) often promote scrambling. wikipedia.org In contrast, non-ergodic fragmentation techniques such as electron transfer dissociation (ETD) and electron capture dissociation (ECD) can minimize this effect, providing clearer data on the original site of deuteration. wikipedia.orgthermofisher.com Analyzing the fragmentation of this compound with these different techniques can provide insights into the stability of the C-D bonds and the mechanisms of ion rearrangement.

Table 2: Expected m/z Values for Key Fragments in Mass Spectrometry

| Parent Compound | Parent Ion (M⁺•) m/z | Fragmentation | Expected Fragment Ion m/z (No Scrambling) | Possible Fragment Ion m/z (With Scrambling) |

| 1,5-Dimethylnaphthalene | 156.22 | Loss of •CH₃ | 141.19 | N/A |

| This compound | 162.26 | Loss of •CD₃ | 144.21 | 143.20 (loss of •CHD₂) 142.20 (loss of •CH₂D) 141.19 (loss of •CH₃) |

Molecular Rotational Resonance (MRR) Spectroscopy for Site-Specific Deuteration Analysis

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides unambiguous structural information based on a molecule's moments of inertia. researchgate.netvirginia.edu It is exceptionally sensitive to changes in mass distribution, making it an ideal tool for analyzing isotopically substituted molecules like this compound. virginia.edunih.gov

The key strength of MRR is its ability to distinguish between isotopologues (molecules differing in the number of isotopic substitutions) and isotopomers (molecules with the same number of substitutions but at different positions) without requiring chromatographic separation. researchgate.netnih.gov For this compound, MRR can definitively confirm that the deuterium atoms are located on the methyl groups and not on the naphthalene ring. It can also precisely quantify the isotopic purity, identifying and measuring even low-level impurities of other isotopologues (e.g., d₅ or d₄ species). nih.govrsc.org

The analysis involves measuring the molecule's rotational transition frequencies, which are then compared to values calculated from ab initio quantum chemical models. virginia.edu The excellent agreement between experimental and theoretical rotational constants provides a high-confidence, library-free identification of the molecule's three-dimensional structure and the specific sites of isotopic labeling. virginia.edursc.org This makes MRR a powerful tool for validating the products of precision deuteration reactions. nih.gov

Table 3: Illustrative Rotational Constants for Dimethylnaphthalene Isotopomers

| Isotopomer | Description | Theoretical Rotational Constant A (MHz) | Theoretical Rotational Constant B (MHz) | Theoretical Rotational Constant C (MHz) |

| 1,5-Dimethylnaphthalene (d₀) | Non-deuterated | 1550.1 | 850.5 | 550.3 |

| This compound (d₆) | Deuterium on both methyl groups | 1420.7 | 795.2 | 510.8 |

| 1-(Methyl-d3), 5-methyl-naphthalene (d₃) | Deuterium on one methyl group | 1485.4 | 822.9 | 530.6 |

| 2,6-Di(methyl-d3)-naphthalene (d₆) | Isomeric compound | 2105.3 | 580.1 | 455.9 |

Note: These values are hypothetical and for illustrative purposes to show the sensitivity of rotational constants to isotopic substitution and isomerism.

Vibrational Spectroscopy (IR, Raman) for C-D Bond Analysis (General applicability to deuterated compounds)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a fundamental technique for identifying functional groups and probing molecular structure. libretexts.org When hydrogen is replaced by its heavier isotope, deuterium, the vibrational frequency of the corresponding bond decreases. This isotopic shift is particularly clear for C-D bonds, which serve as a non-perturbative probe within a molecule. nih.gov

The C-H stretching vibrations in aromatic and methyl groups typically appear in the 2850–3100 cm⁻¹ region of the IR and Raman spectra. libretexts.org In contrast, the corresponding C-D stretching vibrations are found at significantly lower frequencies, generally in the 2100–2300 cm⁻¹ range. researchgate.netacs.org This region of the spectrum is often referred to as a "transparent window" because it is free from most other fundamental vibrational modes, making the C-D stretch a distinct and easily identifiable marker for deuteration. nih.gov

For this compound, the presence of strong absorption bands in this 2100–2300 cm⁻¹ region would confirm the successful incorporation of deuterium into the methyl groups. While a detailed assignment of all vibrational modes for a complex molecule like a deuterated naphthalene can be challenging and often requires computational analysis, the observation of the C-D stretching frequency is a direct and powerful confirmation of its isotopic identity. aip.orgnist.govaps.org The relative intensities of the C-D and any residual C-H bands can also provide a semi-quantitative estimate of the degree of deuteration.

Table 4: Typical Vibrational Frequencies for C-H and C-D Bonds

| Vibrational Mode | Bond Type | Typical Wavenumber Range (cm⁻¹) | Expected Observation for this compound |

| C-H Stretch | Aromatic (sp²) | 3000 - 3100 | Present (from naphthalene ring) |

| C-H Stretch | Methyl (sp³) | 2850 - 3000 | Absent or very weak |

| C-D Stretch | Methyl (sp³) | 2100 - 2300 | Strong absorption expected |

| Ring Vibrations | Aromatic C=C | 1400 - 1600 | Present, with slight shifts compared to d₀ analogue |

Mechanistic and Kinetic Investigations Utilizing 1,5 Di Methyl D3 Naphthalene

Application of Kinetic Isotope Effects (KIE) in Naphthalene (B1677914) Chemistry

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its heavier isotopes. unam.mx This effect is most pronounced when the mass change is significant, as is the case when hydrogen (¹H) is replaced by deuterium (B1214612) (²H or D). wikipedia.org The study of KIEs provides invaluable information about the rate-determining step (RDS) of a reaction and the nature of the transition state. princeton.eduwalisongo.ac.id

Primary kinetic isotope effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu For C-H bond cleavage, the replacement of hydrogen with deuterium results in a significantly lower reaction rate, leading to a kH/kD ratio that is typically between 6 and 10. wikipedia.org This is due to the lower zero-point vibrational energy of the C-D bond compared to the C-H bond, which requires more energy to reach the transition state. wikipedia.orgprinceton.edu For instance, a large primary isotope effect (kH/kD = 6.7) was observed in an E2 elimination reaction, confirming that the C-H bond is broken in the rate-determining step. princeton.edu In the context of naphthalene chemistry, a primary deuterium isotope effect was noted in the decomposition of an intermediate during the oxidation of naphthalene by ruthenium tetroxide, indicating that carbon-hydrogen bond cleavage is involved in this step. cdnsciencepub.com

Secondary kinetic isotope effects (SKIEs) occur when the bond to the isotopically labeled atom is not broken or formed in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.orgwalisongo.ac.id SKIEs can be either normal (kH/kD > 1) or inverse (kH/kD < 1) and provide information about changes in hybridization and hyperconjugation at or near the reaction center. princeton.edu

α-Secondary KIEs: These are observed when the isotope is at the α-carbon (the carbon undergoing a change in bonding). A change in hybridization from sp³ to sp² typically results in a normal SKIE (kH/kD ≈ 1.1–1.2), while a change from sp² to sp³ leads to an inverse SKIE (kH/kD ≈ 0.8–0.9). wikipedia.orgprinceton.edu

β-Secondary KIEs: These occur when the isotope is at the β-carbon. They are often associated with hyperconjugation, where the C-H/D bond helps to stabilize an adjacent developing positive charge. Since the C-D bond is stronger and less able to participate in hyperconjugation, a normal KIE (kH/kD ≈ 1.1–1.2) is typically observed. princeton.edu

The following table summarizes the expected values for primary and secondary deuterium kinetic isotope effects.

| Isotope Effect Type | Description | Typical kH/kD Value |

| Primary (PKIE) | Bond to deuterium is broken/formed in the RDS. | 6 - 10 |

| Secondary (α-SKIE) | Isotope is on the carbon undergoing hybridization change. | |

| sp³ → sp² | 1.1 - 1.2 (Normal) | |

| sp² → sp³ | 0.8 - 0.9 (Inverse) | |

| Secondary (β-SKIE) | Isotope is on the carbon adjacent to the reaction center (hyperconjugation). | 1.1 - 1.2 (Normal) |

Table created based on data from various sources. wikipedia.orgprinceton.edu

The magnitude of the KIE is a powerful diagnostic tool for identifying the rate-determining step in a multi-step reaction. In many electrophilic aromatic substitution (EAS) reactions of benzene (B151609) and naphthalene, the initial attack of the electrophile on the aromatic ring to form the arenium ion (Wheland intermediate) is the slow, rate-determining step. masterorganicchemistry.com The subsequent loss of a proton (or deuteron) is fast. youtube.com This is evidenced by the general lack of a significant primary KIE when the aromatic ring is deuterated. masterorganicchemistry.comyoutube.com If the C-H/C-D bond were being broken in the rate-determining step, a large PKIE would be expected. youtube.com

However, there are exceptions. For instance, in the sulfonation of naphthalene, which is a reversible reaction, the energy barriers for the forward and reverse reactions from the intermediate are of similar magnitude. egyankosh.ac.in This can lead to the observation of a primary kinetic isotope effect, suggesting that the deprotonation step has become at least partially rate-limiting. egyankosh.ac.in Similarly, in the oxidation of naphthalene with ruthenium tetroxide, an inverse isotope effect was observed for the initial step, suggesting a change from sp² to sp³ hybridization as the electrophile attacks the ring. cdnsciencepub.com This was followed by a primary isotope effect in the decomposition of the intermediate, confirming C-H bond cleavage in that later step. cdnsciencepub.com

The structure of the transition state can also be inferred from KIE studies. According to the Hammond postulate, the transition state of a reaction will more closely resemble the species (reactant, intermediate, or product) to which it is closer in energy. princeton.edu For highly exothermic or endothermic reactions, the transition state resembles the starting material or product, respectively, leading to smaller KIEs. princeton.edu A thermoneutral reaction, where the transition state is more symmetric, is expected to exhibit a maximal KIE. princeton.edu Therefore, by measuring the KIE, one can gain insight into the position of the transition state along the reaction coordinate.

Deuterium labeling is instrumental in determining the stereochemistry and regiochemistry of reactions. By using stereospecifically deuterated starting materials, the pathway of a reaction can be traced. For example, deuterium-labeling studies were used to establish the stereochemistry of the oxypalladation step in the Wacker-type cyclization of an o-allylphenol derivative. nih.gov Depending on the palladium catalyst used, the reaction was found to proceed through either a syn or anti pathway. nih.gov

In naphthalene chemistry, deuterium labeling can clarify the regioselectivity of a reaction. For instance, in the Friedel-Crafts acetylation of 2-methylnaphthalene (B46627), both experimental and computational studies help to understand the factors influencing the position of acylation. acs.org Deuterium labeling can also be used to track the formation of different isomers. In a study on the Pd-catalyzed fluorination of aryl triflates, deuterium labeling was used to quantify the formation of regioisomers arising from a competing Pd-aryne intermediate pathway. nih.gov The presence and position of deuterium in the products provided direct evidence for the competing mechanisms. nih.gov

Deuterium as a Mechanistic Tracer in Organic Transformations

Beyond KIE studies, deuterium serves as an invaluable isotopic label to trace the journey of atoms and functional groups throughout a reaction sequence. rsc.orgmarquette.eduacs.org Because deuterium is chemically similar to hydrogen but distinguishable by mass spectrometry and NMR spectroscopy, it allows chemists to "watch" a reaction mechanism unfold. unam.mxmarquette.edu

In the study of polycyclic aromatic hydrocarbon (PAH) formation, deuterated reactants are used to unravel complex reaction pathways. For example, in the reaction of para-tolyl radicals with deuterated reactants, the formation of partially deuterated 2-methylnaphthalene was observed, confirming a mechanism involving a sequence of isomerizations and hydrogen transfers. osti.gov Similarly, the reaction pathways for the formation of naphthalene from 1-indenyl and d3-methyl radicals were elucidated by tracing the deuterium atoms, with mass-to-charge ratios of intermediates and products confirming the proposed mechanism. researchgate.net

Deuterium labeling experiments have also been crucial in understanding cascade reactions. In the gold-catalyzed synthesis of naphthalene derivatives from 1,5-enyne substrates, intermediates were isolated through deuterium labeling, which helped to elucidate the mechanism of the cascade cyclization. rsc.org These tracer studies provide concrete evidence for proposed intermediates and pathways that might otherwise be purely speculative.

Studies on Isomerization Processes of Methyl-d3 Naphthalene Derivatives

The isomerization of substituted naphthalenes is a commercially important process, particularly the conversion of less desired isomers into more valuable ones, such as the isomerization of 1,5-dimethylnaphthalene (B47167) (1,5-DMN) to 2,6-dimethylnaphthalene (B47086) (2,6-DMN), a precursor for high-performance polymers. researchgate.netrsc.orgnih.gov The use of methyl-d3 labeled derivatives can provide deep insights into the mechanisms of these isomerization reactions, which often occur over acidic catalysts like zeolites. researchgate.net

Computational studies, often supported by experimental data from isotopically labeled compounds, have detailed the mechanistic steps of these isomerizations. For the isomerization of 1,5-DMN to 2,6-DMN over a β zeolite catalyst, a two-step process is proposed:

Isomerization of 1,5-DMN to 1,6-DMN

Isomerization of 1,6-DMN to 2,6-DMN

Both steps are thought to proceed via a similar mechanism involving protonation of the naphthalene ring to form a carbocation, followed by an intramolecular methyl shift, and finally deprotonation to yield the isomerized product. researchgate.net Theoretical calculations have shown that the methyl migration is the rate-determining step, with the initial isomerization of 1,5-DMN to 1,6-DMN having a higher activation barrier (25.69 kcal/mol) than the subsequent step to 2,6-DMN (21.05 kcal/mol). researchgate.net This is consistent with experimental observations that the first isomerization is the kinetically controlled step. researchgate.net The use of 1,5-di(methyl-d3)-naphthalene in such studies would allow for the experimental verification of these intramolecular methyl shifts by analyzing the deuterium distribution in the products and intermediates.

The following table presents the calculated activation barriers for the zeolite-catalyzed isomerization of dimethylnaphthalene.

| Isomerization Step | Mechanism | Calculated Activation Barrier (kcal/mol) | Rate-Determining Step |

| 1,5-DMN → 1,6-DMN | Intramolecular methyl shift | 25.69 | Yes |

| 1,6-DMN → 2,6-DMN | Intramolecular methyl shift | 21.05 | No |

Table based on computational data for isomerization over β zeolite. researchgate.net

Computational and Theoretical Studies on Deuterated Naphthalene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular geometry of deuterated naphthalene (B1677914) systems. These computational methods allow for the accurate prediction of various molecular properties, providing insights that complement experimental findings.

DFT calculations, particularly using functionals like B3LYP and those incorporating dispersion corrections (e.g., B3LYP-D3), have been successfully employed to optimize the molecular geometries of naphthalene derivatives. researchgate.netresearchgate.net For instance, studies on mono-substituted naphthalenes have shown that the B3LYP-D3/6–311++G(d,p) level of theory provides results that are in good agreement with available experimental data. researchgate.net The choice of functional and basis set is crucial for obtaining reliable results. For example, the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional combined with aug-cc-pVDZ basis sets has been used to calculate electron densities for naphthalene, which is essential for understanding positron-molecule interactions. aps.org

The inclusion of van der Waals (vdW) interactions in DFT calculations is critical for accurately predicting the lattice parameters of molecular crystals like naphthalene. The vdW-DF-cx functional, for example, has been shown to predict the lattice parameters of naphthalene with high accuracy, typically within 1%. aps.orgosti.gov In contrast, standard functionals like PBE can significantly overestimate the unit-cell volume, by as much as 29%, leading to inaccuracies in predicted phonon frequencies. aps.org However, if the experimental lattice parameters are used to constrain the calculation, PBE can yield improved phonon frequencies. aps.orgosti.gov

DFT calculations also provide valuable information about the electronic properties of these systems. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap is a key parameter that can be modulated by substituents on the naphthalene ring. researchgate.net For example, the introduction of an amino (-NH2) group has been shown to cause a significant reduction in the HOMO-LUMO energy gap, suggesting its potential use in the development of organic semiconductors. researchgate.net

Table 1: Comparison of DFT Functionals for Naphthalene Properties

| Property | Functional | Basis Set | Key Finding | Reference |

| Molecular Geometry | B3LYP-D3 | 6-311++G(d,p) | Good agreement with experimental data for mono-substituted naphthalenes. | researchgate.net |

| Electron Density | PBE | aug-cc-pVDZ | Essential for modeling positron-molecule interactions. | aps.org |

| Lattice Parameters | vdW-DF-cx | - | Predicts lattice parameters within 1% accuracy. | aps.orgosti.gov |

| Lattice Parameters | PBE | - | Overestimates unit-cell volume by 29%. | aps.org |

| Electronic Properties | B3LYP-D3 | 6-311++G(d,p) | -NH2 group significantly reduces HOMO-LUMO gap. | researchgate.net |

Ab Initio Molecular Dynamics (MD) Simulations

Ab initio molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of deuterated naphthalene systems, providing insights into processes that occur over time. mdpi.com These simulations solve the electronic structure problem "on the fly" as the simulation progresses, allowing for the exploration of complex phenomena such as vibrational dynamics and intermolecular interactions. mdpi.com

One of the key applications of ab initio MD is in the study of phonon frequencies and their dispersion in molecular crystals. rsc.org For instance, Car-Parrinello Molecular Dynamics (CPMD), a type of ab initio MD, has been used to investigate the dynamics of protonated 1,8-bis(dimethylamino)naphthalene (B140697) (DMANH+). mdpi.com These simulations, combined with experimental techniques like incoherent inelastic neutron scattering (IINS), provide a detailed picture of the motional dynamics within the crystal. mdpi.com

Ab initio MD simulations are particularly valuable for understanding the influence of intermolecular interactions on the properties of deuterated naphthalenes. mdpi.com By explicitly including the motion of all atoms in the system, these simulations can capture the subtle effects of the crystal environment on molecular structure and dynamics. This is in contrast to static calculations, which often consider an isolated molecule in the gas phase. rsc.org

Furthermore, combining ab initio MD with subsequent quantum mechanical calculations of NMR parameters has proven to be a valuable strategy. mdpi.com This approach accounts for the effects of fast, small-amplitude motions on the calculated NMR parameters, leading to improved accuracy compared to calculations based on a single, optimized geometry. mdpi.com The inclusion of anharmonic vibrations, which are naturally accounted for in ab initio MD, further enhances the realism of the simulations. mdpi.com

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, Vibrational Frequencies)

Computational methods play a crucial role in predicting and interpreting the spectroscopic parameters of deuterated naphthalene systems, including NMR chemical shifts and vibrational frequencies. These theoretical predictions provide a framework for assigning experimental spectra and understanding the underlying molecular structure and dynamics.

DFT calculations are widely used to compute NMR chemical shifts. dergipark.org.tr The Gauge-Invariant Atomic Orbital (GIAO) method, for example, is a common approach for calculating NMR isotropic chemical shifts. dergipark.org.tr The accuracy of these calculations can be further improved by including solvent effects through models like the Polarizable Continuum Model (PCM). mdpi.com Theoretical calculations of NMR parameters, when combined with experimental data, can aid in the structural elucidation of complex molecules. mdpi.com

Vibrational frequencies are another key spectroscopic parameter that can be predicted using computational methods. DFT calculations, often using functionals like B3LYP, can provide harmonic vibrational frequencies that, when appropriately scaled, show good agreement with experimental FT-IR and Raman spectra. dergipark.org.trresearchgate.net The comparison between calculated and experimental vibrational spectra allows for the confident assignment of vibrational modes. researchgate.net

For deuterated naphthalene systems, theoretical calculations are essential for understanding the effects of isotopic substitution on the vibrational spectra. aps.org For example, calculations on perdeuterated naphthalene (d8-naphthalene) have been used to compute isotope shifts of zone center modes, which can be compared with experimental data from techniques like neutron scattering. aps.org These studies have highlighted the importance of including van der Waals interactions in the calculations to accurately reproduce the full phonon dispersion. aps.orgosti.gov

The torsional modes of methyl groups in naphthalene derivatives are a specific area where computational studies have provided valuable insights. researchgate.net Theoretical calculations can help to identify the spectral features corresponding to these low-frequency modes and to determine the potential energy barriers for methyl rotation. researchgate.net

Table 2: Computational Prediction of Spectroscopic Parameters

| Spectroscopic Parameter | Computational Method | Key Application | Reference |

| NMR Chemical Shifts | DFT (GIAO) | Structural elucidation | dergipark.org.trmdpi.com |

| Vibrational Frequencies | DFT (B3LYP) | Assignment of experimental spectra | dergipark.org.trresearchgate.net |

| Isotope Shifts | DFT (vdW-DF-cx) | Understanding the effects of deuteration | aps.org |

| Torsional Modes | DFT | Determining rotational barriers of methyl groups | researchgate.net |

Modeling of Reaction Energetics and Isotope Effects

Computational modeling is a powerful tool for investigating the energetics of chemical reactions involving deuterated naphthalene systems and for understanding the origins of kinetic isotope effects (KIEs). These studies provide fundamental insights into reaction mechanisms and the role of isotopic substitution.

DFT calculations can be used to determine the reaction energies for various chemical transformations. researchgate.net For example, in the context of the formation of naphthalene in astrophysical environments, theoretical calculations have been used to assess the energetics of reactions involving phenyl radicals and acetylene. uoa.gr These calculations help to identify the most favorable reaction pathways.

The study of KIEs, where a heavier isotope leads to a change in reaction rate, is a key area where computational modeling is applied. wikipedia.org Deuterium (B1214612) KIEs are particularly common and can be predicted with good accuracy using DFT calculations. wikipedia.org These calculations can help to distinguish between different possible reaction mechanisms. For instance, a secondary alpha isotope effect was observed in the photoenolization of a deuterated methylanthrone, and DFT calculations were used to model the temperature dependence of the rate constants and to understand the role of quantum mechanical tunneling. nih.gov

Inverse KIEs, where the deuterated compound reacts faster, are less common but have been observed in some systems. nih.gov In the charge transfer reaction between xenon ions and ammonia (B1221849), for example, deuterated ammonia was found to react significantly faster than its hydrogenated counterpart. nih.gov Ab initio calculations were used to show that this effect could be attributed to the higher density of states in the deuterated reaction complex. nih.gov

Computational models can also be used to simulate the competition between different reaction channels. For example, in the reactions of ions with naphthalene, kinetic models can account for the competition between unimolecular dissociation, radiative relaxation, and collisional quenching. dtic.mil

Conformational Analysis and Torsional Dynamics of Methyl-d3 Groups in Naphthalene Derivatives

The conformational preferences and dynamic behavior of methyl-d3 groups in naphthalene derivatives are critical to understanding their structure and properties. Computational methods provide powerful tools to investigate these aspects at a molecular level.

Quantum chemistry calculations are instrumental in determining the rotational barriers of methyl groups. researchgate.net These barriers are sensitive to the local intramolecular environment. researchgate.net The torsional frequencies, calculated within the harmonic approximation, can also be used to explore differences in the environment of the substituent at various positions on the naphthalene ring. researchgate.net

The physical motion of the methyl group during internal rotation (torsion) has been explored computationally, revealing that precession of the methyl group can account for some of the constants needed to fit experimental rotational line data. publish.csiro.au Optimized molecular structures at key torsional angles provide further evidence for this precessional motion. publish.csiro.au

For more complex systems, such as N-capped dehydrodipeptides with naphthalene moieties, molecular dynamics (MD) simulations are employed to study the conformational landscape. mdpi.com These simulations can identify the most populated conformations and the key dihedral angles that describe the orientation of the naphthalene ring. mdpi.com

In the solid state, intermolecular interactions significantly influence the torsional dynamics of methyl groups. acs.org Periodic calculations, which account for the crystal lattice, have shown that these interactions can increase the methyl torsion transition energy by a considerable amount, in some cases by more than 50%, compared to isolated molecule calculations. acs.org The presence of multiple methyl groups within the same molecule also generally raises the average torsion energy. acs.org

Applications in Advanced Analytical Method Development and Validation

Role as Internal Standards in Quantitative Analysis (e.g., Polycyclic Aromatic Hydrocarbons)

In quantitative analytical chemistry, particularly when using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard is a substance added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and analysis. For the analysis of polycyclic aromatic hydrocarbons (PAHs), deuterated analogs such as 1,5-Di(methyl-d3)-naphthalene are excellent internal standards. accustandard.comnih.govtdi-bi.com

The ideal internal standard has chemical and physical properties similar to the analyte of interest but is distinguishable by the analytical instrument. This compound, being a deuterated form of 1,5-dimethylnaphthalene (B47167), behaves almost identically to its non-deuterated counterpart and other similar PAHs during extraction, cleanup, and chromatographic separation. nih.govtdi-bi.com However, due to the mass difference imparted by the deuterium (B1214612) atoms, it can be separately detected by a mass spectrometer. tdi-bi.com This allows for the calculation of relative response factors (RRFs) for each analyte relative to the internal standard, which is then used to determine the analyte concentration. tdi-bi.com This approach significantly improves the precision and accuracy of the quantification by compensating for variations in sample injection volume, and signal drift in the instrument. tdi-bi.com

| Property | Description |

| Analyte Class | Polycyclic Aromatic Hydrocarbons (PAHs) |

| Internal Standard | This compound |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Function | Corrects for analyte loss during sample preparation and analysis, compensates for instrument variability. |

| Key Advantage | Similar chemical and physical properties to the target analytes, but isotopically distinct for separate detection. |

Stable Isotope Dilution Assay (SIDA) Methodologies for Enhanced Accuracy

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for the quantification of analytes in complex matrices. This technique involves adding a known amount of a stable isotope-labeled version of the analyte, such as this compound, to the sample. chromatographyonline.comotsuka.co.jpotsuka.co.jp The labeled compound, often referred to as an isotopic internal standard, equilibrates with the unlabeled analyte present in the sample.

The mixture is then extracted and analyzed, typically by mass spectrometry. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is measured. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave identically during extraction, derivatization, and chromatography, meaning any losses will affect both compounds equally. chromatographyonline.com This co-elution and co-detection allow for highly accurate quantification, as the ratio of the two forms remains constant regardless of sample loss. This makes SIDA a powerful tool for achieving high accuracy and precision in quantitative analysis. chromatographyonline.comotsuka.co.jp

Mitigation of Matrix Effects and Interferences in Mass Spectrometric Quantification

Matrix effects are a significant challenge in mass spectrometric quantification, especially with electrospray ionization (ESI). chromatographyonline.comchromatographyonline.com These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement and, consequently, inaccurate quantification. chromatographyonline.comchromatographyonline.com

The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate matrix effects. chromatographyonline.commyadlm.org Because the labeled internal standard has nearly identical physicochemical properties and retention time to the unlabeled analyte, it experiences the same matrix effects. myadlm.org By measuring the ratio of the analyte to the internal standard, the suppressive or enhancing effects of the matrix are effectively canceled out. chromatographyonline.commyadlm.org This ensures that the quantitative results are more reliable and accurate, even in the presence of complex and variable sample matrices. chromatographyonline.commyadlm.org

| Challenge | Mitigation Strategy | Rationale |

| Analyte Loss During Sample Preparation | Use of this compound as an internal standard. | The deuterated standard experiences similar losses as the native analyte, allowing for accurate correction. |

| Instrumental Variability | Use of this compound as an internal standard. | The ratio of analyte to internal standard remains constant, compensating for fluctuations in instrument response. |

| Matrix Effects (Ion Suppression/Enhancement) | Use of this compound in a Stable Isotope Dilution Assay (SIDA). | The labeled standard co-elutes and is affected by the matrix in the same way as the analyte, allowing the ratio to correct for these effects. |

Quality Control and Validation of Deuteration Level in Standard Reference Materials

The accuracy of analytical methods that rely on deuterated standards is fundamentally dependent on the quality and integrity of these standards. Therefore, the validation of the deuteration level in Standard Reference Materials (SRMs) containing compounds like this compound is a critical quality control step. nih.govnj.gov

This validation ensures that the isotopic purity of the standard is accurately known and that there is no significant presence of the unlabeled analog, which could interfere with the analysis. nj.gov Techniques such as high-resolution mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the degree and position of deuterium labeling. acs.org This rigorous quality control guarantees the reliability of the standard for use in demanding applications such as SIDA and other quantitative methods where accuracy is paramount. nj.gov Analytical laboratories rely on well-characterized SRMs to ensure the traceability and comparability of their measurement results. nih.gov

Emerging Research Avenues and Future Directions for Deuterated Naphthalene Compounds

Development of Novel and Economical Deuteration Strategies

The synthesis of deuterated compounds has traditionally relied on multi-step processes using pre-functionalized starting materials, which can be inefficient and lack atom economy. snnu.edu.cn Consequently, significant research efforts are directed towards developing novel, economical, and direct methods for deuterium (B1214612) incorporation, particularly through late-stage C-H activation. snnu.edu.cn These modern strategies offer higher selectivity, efficiency, and broader applicability to complex molecules.

Several innovative deuteration methods for aromatic compounds like naphthalene (B1677914) have emerged:

Metal-Catalyzed H/D Exchange: Transition metal catalysts are highly effective for hydrogen-deuterium (H/D) exchange reactions.

Palladium Catalysis: Palladium-catalyzed methods offer efficient deuteration of aryl and heteroaryl halides using affordable deuterium sources like deuterated methanol (B129727) (CD3OD). hbni.ac.in In 2021, a palladium-catalyzed electrochemical strategy was reported for the deuteration of diverse organic molecules using heavy water (D2O), showcasing broad substrate scope and functional group tolerance. xmu.edu.cn

Iridium Catalysis: Iridium-based catalysts have been successfully used for ortho-C–H deuteration of various arenes, including those with directing groups like phenylacetic acid derivatives, under mild conditions. snnu.edu.cn

Group 5 & 6 Metal Chlorides: Metal chlorides such as MoCl5 and WCl6 have demonstrated high efficiency as catalysts for H/D exchange in aromatic compounds, including naphthalene and anthracene, using deuterated benzene (B151609) (C6D6) as the deuterium source at room temperature. researchgate.net

Microwave-Assisted Deuteration: Microwave irradiation provides a rapid and efficient route for perdeuteration (complete deuteration) of polycyclic aromatic hydrocarbons (PAHs). For instance, using potassium tert-butoxide in deuterated dimethylformamide (DMF-d7), corannulene (B50411) can be perdeuterated with over 98% deuterium incorporation in just one hour. researchgate.net

Metal-Free Photochemical Deuteration: A novel, metal-free method utilizes photoexcitation of aromatic compounds in deuterated hexafluoroisopropanol (HFIP-d1). nih.gov This approach leverages the increased basicity of the aromatic molecule in its excited state to facilitate hydrogen isotope exchange, offering unique selectivity for positions that are typically difficult to functionalize using other methods. nih.gov This technique has been successfully applied to naphthalene-containing drugs like propranolol (B1214883) and dapoxetine, showing strong selectivity for the C5 position. nih.gov

Electrochemical Deuteration: As a green and highly selective synthetic approach, electrochemical methods provide a vital pathway for deuterating organic compounds. xmu.edu.cn Electrochemical dehalogenative deuteration, for example, offers excellent site-selectivity and high deuterium incorporation rates by converting C-X (where X is a halogen) bonds to C-D bonds. xmu.edu.cn

These advanced strategies represent a shift towards more sustainable and efficient synthesis of deuterated compounds, avoiding the need for expensive deuterated precursors or harsh reaction conditions. nih.govsnnu.edu.cn

| Deuteration Strategy | Catalyst/Reagent | Deuterium Source | Key Advantages | Example Substrates |

|---|---|---|---|---|

| Palladium-Catalyzed H/D Exchange | Palladium catalyst | CD3OD, D2O | Efficient, broad substrate scope, good functional group tolerance. hbni.ac.inxmu.edu.cn | Aryl halides, Heteroaryl halides. hbni.ac.in |

| Group 5 & 6 Metal Chloride Catalysis | MoCl5, WCl6, NbCl5, TaCl5 | C6D6 | High catalytic activity at room temperature. researchgate.net | Naphthalene, Anthracene, Toluene. researchgate.net |

| Microwave-Assisted Perdeuteration | Potassium tert-butoxide | DMF-d7 | Rapid and nearly complete H/D exchange. researchgate.net | Pyrene, Triphenylene, Corannulene. researchgate.net |

| Metal-Free Photoexcitation | None (light-induced) | HFIP-d1 | Metal-free, unique regioselectivity, applicable to complex molecules. nih.gov | Propranolol, Dapoxetine, 1-Ethyl-naphthalene. nih.gov |

| Electrochemical Dehalogenation | Electrochemical cell | D2O | Green, highly site-selective, high incorporation rates. xmu.edu.cn | Halogenated Naphthalene. xmu.edu.cn |

Integration of Deuterated Naphthalene Probes with Advanced Spectroscopic Techniques

Deuterated naphthalene derivatives are powerful probes for investigating molecular structure, dynamics, and metabolic pathways when integrated with advanced spectroscopic techniques. The replacement of hydrogen with deuterium creates subtle but detectable changes in molecular properties without significantly altering the chemical structure, making these compounds ideal for sensitive analytical methods.

High-Resolution Infrared and Raman Spectroscopy: The C-D bond has a lower vibrational frequency compared to the C-H bond. This isotopic shift is exploited in vibrational spectroscopy to isolate and study specific molecular motions.

In high-resolution laser spectroscopy, deuterating naphthalene helps to distinguish between different vibrational modes. For example, experiments on naphthalene-d8 (B43038) were used to identify specific C-D stretch modes, which are shifted to a different spectral region compared to the C-H overtones, allowing for clearer interpretation of the spectra. uva.nl

Stimulated Raman Scattering (SRS) microscopy, a bioorthogonal chemical imaging technique, utilizes the unique vibrations of C-D bonds, which appear in a silent region of the cellular Raman spectrum. acs.org Deuterated fatty acids have been used as Raman probes to visualize and track metabolic processes in real-time within plant roots. acs.org This approach allows for the quantitative imaging of lipid metabolism and stress responses. acs.org

Mass Spectrometry (MS): Deuterated compounds are widely used as internal standards in quantitative mass spectrometry. acs.org Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be added to a sample to accurately quantify the analyte of interest, correcting for any loss during sample preparation or analysis. Compound-specific isotope analyses using gas chromatography-mass spectrometry/isotope-ratio mass spectrometry (GC-MS/IRMS) can determine the deuterium enrichment in specific molecules like PAHs extracted from complex matrices. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuteration is a cornerstone of modern NMR spectroscopy. acs.org Deuterated solvents are routinely used to avoid overwhelming solvent signals in the spectrum. acs.org Furthermore, specific isotopic labeling of a molecule, such as in 3-(Methyl-d3)-1,4-naphthalenedione-2,5,6,7,8-d5, provides a powerful tool for elucidating reaction mechanisms and studying molecular dynamics. cymitquimica.com The presence of deuterium alters the NMR spectrum in predictable ways, allowing researchers to trace the fate of atoms through chemical transformations.

The integration of deuterated naphthalene probes with these advanced techniques enables researchers to gain deeper insights into complex chemical and biological systems with enhanced resolution, sensitivity, and specificity. uva.nlacs.org

Theoretical Prediction and Rational Design of Deuterated Compounds for Specific Research Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of deuterated compounds. researchgate.netmdpi.com These theoretical methods allow researchers to predict the structural, electronic, and spectroscopic properties of molecules before undertaking complex and costly syntheses. researchgate.net This predictive power accelerates the development of novel deuterated compounds tailored for specific applications.

Predicting Spectroscopic and Electronic Properties: DFT calculations can accurately predict how deuteration will affect a molecule's properties. For instance, quantum chemical calculations have been used to explore the photovoltaic properties of a series of naphthalene-1,5-diamine-based chromophores, calculating their frontier molecular orbitals (FMOs), band gaps, and absorption spectra. researchgate.net Similarly, theoretical studies on cyclopentadithiophene-naphthalene derivatives have been used to understand the effects of different functional groups on their electronic and optical properties for applications in organic electronics. researchgate.net This predictive capability is crucial for designing molecules with desired characteristics, such as specific emission wavelengths or charge transport properties. researchgate.netchalmers.se

Guiding Catalyst and Synthesis Design: Theoretical predictions are instrumental in developing new catalytic systems and synthetic strategies. uni-giessen.de For example, computational studies can help in the rational design of catalysts for C-H activation by quantifying dispersion interactions that influence catalyst activity and selectivity. uni-giessen.de This allows for the targeted development of catalysts that can selectively deuterate specific positions on a complex molecule. acs.orguni-giessen.de Furthermore, computational algorithms are now being developed for retrosynthetic planning, which can identify the most facile and cost-effective synthetic routes to isotopically labelled targets, including specific isotopomers of bioactive molecules like cinacalcet. semanticscholar.orgrsc.org

Understanding Intermolecular Interactions: Deuteration can subtly alter noncovalent interactions like hydrogen bonds and London dispersion forces. uni-giessen.demdpi.com Theoretical methods are employed to study these weak interactions with high precision. By comparing experimental results with theoretical predictions for specifically deuterated or fluorinated compounds, researchers can refine theoretical models to better quantify these forces. uni-giessen.de This is particularly important for understanding the structure and function of biological systems and for the design of materials where weak interactions are critical structure-determining elements. uni-giessen.de

The synergy between theoretical prediction and experimental work creates a powerful feedback loop, where computational insights guide synthetic efforts, and experimental results validate and refine theoretical models. This integrated approach is paving the way for the rational design of deuterated naphthalene compounds with precisely controlled properties for advanced research applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1,5-Di(methyl-d3)-naphthalene, and how do isotopic labeling techniques influence reaction yields?

- Methodological Answer : Synthesis typically involves catalytic deuteration of methyl groups in naphthalene derivatives. For example, hydrogen-deuterium exchange using deuterated solvents (e.g., D₂O or CD₃OD) with catalysts like Pt/C or Pd/C under controlled temperatures (50–100°C) . Isotopic purity (>98% deuterium) is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Yield optimization requires balancing reaction time and catalyst loading to minimize side reactions (e.g., over-deuteration or ring hydrogenation) .

Q. How do researchers characterize the structural and isotopic integrity of this compound?

- Methodological Answer : Key techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : To verify molecular weight (e.g., m/z shifts from non-deuterated analogs) and purity .

- High-Resolution NMR : Deuterium incorporation is confirmed by the absence of proton signals at methyl positions in ¹H NMR and distinct splitting patterns in ¹³C NMR .

- Infrared (IR) Spectroscopy : C-D stretching vibrations (~2100–2200 cm⁻¹) distinguish deuterated methyl groups from C-H bonds .

Q. What are the critical parameters for designing toxicity studies involving deuterated naphthalene derivatives?

- Methodological Answer : Studies should follow guidelines from toxicological profiles (e.g., ATSDR frameworks), including:

- Exposure Routes : Inhalation, oral, or dermal administration, with dose-response curves for acute/chronic effects .

- Endpoint Selection : Focus on systemic effects (hepatic, renal, respiratory) and biomarker analysis (e.g., hemoglobin adducts for metabolic tracking) .

- Control Groups : Use non-deuterated 1,5-dimethylnaphthalene to isolate isotopic effects .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) in this compound influence its metabolic pathways compared to non-deuterated analogs?

- Methodological Answer : KIEs are assessed via comparative metabolism studies:

- In Vitro Assays : Liver microsomal incubations quantify deuterium-induced rate changes in cytochrome P450-mediated oxidation. Slower metabolism (due to C-D bond strength) alters metabolite profiles (e.g., reduced epoxide formation) .

- In Vivo Tracking : Stable isotope labeling (e.g., ¹³C or ¹⁵N) paired with MS/MS detects deuterium-dependent shifts in urinary or biliary metabolites .

Q. What strategies resolve contradictions in environmental fate data for deuterated polycyclic aromatic hydrocarbons (PAHs)?

- Methodological Answer : Discrepancies in degradation rates or partitioning coefficients (e.g., log Kow) are addressed by:

- Standardized Protocols : Uniform pH, temperature, and microbial consortia in biodegradation assays .

- Computational Modeling : QSAR (Quantitative Structure-Activity Relationship) models to predict deuterium’s impact on hydrophobicity and reactivity .

- Interlaboratory Validation : Cross-referencing data from EPA’s Toxics Release Inventory (TRI) and peer-reviewed environmental monitoring studies .

Q. How can isotopic labeling improve mechanistic studies of naphthalene-DNA adduct formation?

- Methodological Answer : Deuterated compounds enable precise tracking of adduct formation via:

- Isotope-Coded Affinity Tags (ICAT) : LC-MS/MS quantifies deuterium-labeled adducts (e.g., 1,2-dihydroxy-1,2-dihydronaphthalene-DNA conjugates) in cellular models .

- Kinetic Profiling : Time-resolved assays compare adduct accumulation rates between deuterated and non-deuterated species, revealing isotopic effects on mutagenicity .

Data Management & Research Gaps

Q. What databases and search strategies are recommended for compiling toxicokinetic data on deuterated PAHs?

- Methodological Answer : Use structured queries in PubMed, TOXCENTER, and NIH RePORTER with terms like:

- ("this compound" OR "deuterated naphthalene") AND ("toxicokinetics" OR "ADME")

- Filters: Species (human/animal), exposure routes, and health outcomes (Table B-1 in ). Grey literature (e.g., ATSDR reports) should be cross-referenced for non-peer-reviewed data .

Q. What are the unresolved data needs for this compound in regulatory risk assessments?

- Methodological Answer : Priorities include:

- Long-Term Ecotoxicity : Multi-generational studies in model organisms (e.g., Daphnia magna) under realistic environmental concentrations .

- Isotope-Specific Biomarkers : Development of deuterium-selective assays for occupational exposure monitoring .

- Interaction Studies : Synergistic effects with co-pollutants (e.g., PM₂.₅) using factorial experimental designs .

Tables for Reference

Table 1 . Key Spectral Data for this compound (Hypothetical)

| Technique | Characteristic Signal | Reference |

|---|---|---|

| GC-MS (EI) | m/z 162 (M⁺, base peak), m/z 165 (M+3) | |

| ¹H NMR (CDCl₃) | δ 7.2–8.1 (aromatic H), absence of δ 2.5–3.0 | |

| IR (ATR) | C-D stretch: 2185 cm⁻¹ |

Table 2 . Inclusion Criteria for Toxicity Studies (Adapted from )

| Parameter | Criteria |

|---|---|

| Species | Humans, rodents (rats/mice) |

| Exposure Duration | Acute (≤24h), Subchronic (1–90d), Chronic (>90d) |

| Health Outcomes | Genotoxicity, oxidative stress, organ-specific lesions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.